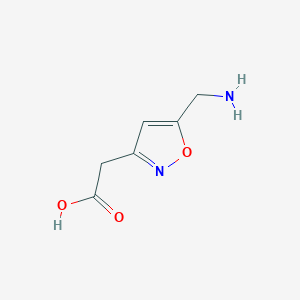
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid, also known as AMPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent agonist of the glutamate receptor, which plays a critical role in the central nervous system.
Mecanismo De Acción
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid acts as a potent agonist of the glutamate receptor, specifically the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid subtype. This receptor is a ligand-gated ion channel that is permeable to sodium and potassium ions. When 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid binds to the receptor, it causes an influx of sodium ions into the cell, leading to depolarization and the generation of action potentials.
Efectos Bioquímicos Y Fisiológicos
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to enhance synaptic transmission, increase neuronal excitability, and promote long-term potentiation. 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has also been shown to play a role in neuroprotection and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in lab experiments is its potency and selectivity for the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid receptor. This allows researchers to study the effects of specific compounds on this receptor without affecting other receptors. One limitation of using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid is its potential toxicity, which can lead to cell death and other adverse effects.
Direcciones Futuras
There are several future directions for research on 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid. One area of interest is the development of novel compounds that target the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid receptor with greater specificity and potency. Another area of interest is the investigation of the role of 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the potential therapeutic applications of 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in the treatment of these disorders.
Conclusion:
In conclusion, 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. This compound has unique properties that make it a valuable tool for investigating the mechanism of action of glutamate receptors, as well as their role in synaptic plasticity, learning, and memory. While there are some limitations to using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in lab experiments, its potential applications in the treatment of neurological disorders make it an area of interest for future research.
Métodos De Síntesis
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid can be synthesized using various methods including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of isoxazole-5-carboxylic acid with formaldehyde and ammonium chloride to yield 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as alanine racemase and glutamate decarboxylase to catalyze the conversion of L-alanine and glutamate to 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. This compound has been used to investigate the mechanism of action of glutamate receptors, as well as their role in synaptic plasticity, learning, and memory. 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has also been used to study the effects of drugs and other compounds on glutamate receptors.
Propiedades
Número CAS |
138741-54-5 |
|---|---|
Nombre del producto |
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid |
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-[5-(aminomethyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O3/c7-3-5-1-4(8-11-5)2-6(9)10/h1H,2-3,7H2,(H,9,10) |
Clave InChI |
JFDUQIPDGBJPCK-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1CC(=O)O)CN |
SMILES canónico |
C1=C(ON=C1CC(=O)O)CN |
Sinónimos |
3-Isoxazoleaceticacid,5-(aminomethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



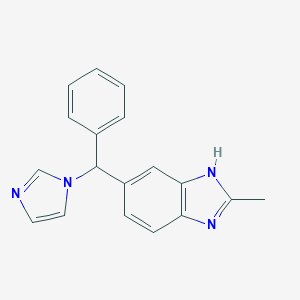
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)

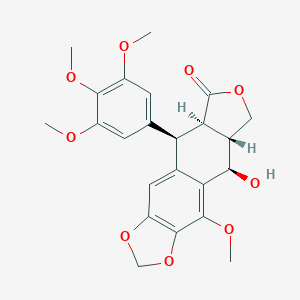
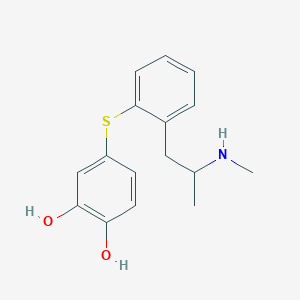
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
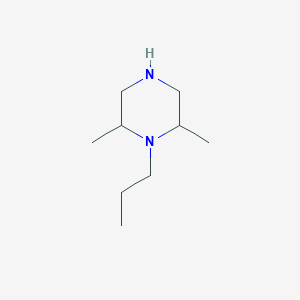
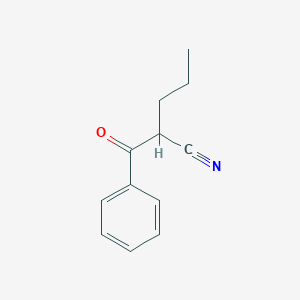
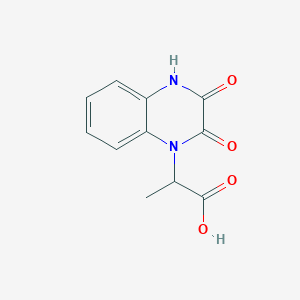

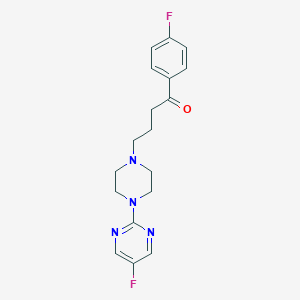
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)
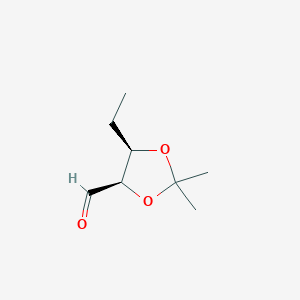
![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)